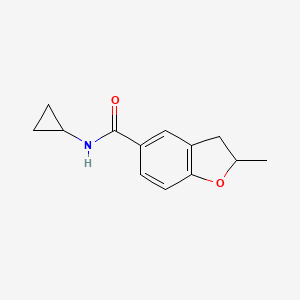![molecular formula C14H20BrClN2O2 B4427647 {2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4427647.png)
{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride
Overview
Description
{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride, also known as BAMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. BAMMA is a derivative of phenoxyacetonitrile and has been synthesized using various methods.
Mechanism of Action
{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride exerts its biological effects by binding to specific receptors in the body. It has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. This compound has also been found to interact with other receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to enhance memory and cognitive function by modulating the activity of the NMDA receptor.
Advantages and Limitations for Lab Experiments
{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable and can be stored for extended periods, making it suitable for long-term studies. However, this compound has some limitations. It is a relatively new compound, and its biological effects are not fully understood. Additionally, this compound has not been extensively studied in vivo, and its toxicity profile is not well established.
Future Directions
There are several future directions for the study of {2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride. One area of research is the development of new drugs based on this compound's structure. Another area of research is the study of this compound's effects on different cell types and tissues. Additionally, the development of new methods for synthesizing this compound and its derivatives could lead to the discovery of new compounds with unique biological properties. Finally, the study of this compound's toxicity profile and pharmacokinetics could provide valuable information for the development of new drugs.
Scientific Research Applications
{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride has been studied for its potential applications in the development of new drugs. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[2-bromo-4-(butylaminomethyl)-6-methoxyphenoxy]acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2.ClH/c1-3-4-6-17-10-11-8-12(15)14(19-7-5-16)13(9-11)18-2;/h8-9,17H,3-4,6-7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDOVGSLRCTLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)Br)OCC#N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4427577.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4427580.png)
![1-(2,3-dimethylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4427582.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427591.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4427611.png)


amine dihydrochloride](/img/structure/B4427653.png)

![3-(2-buten-1-yl)-8-sec-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427660.png)


![1-(2-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4427683.png)